Mono-O-acétyl Fingolimod

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

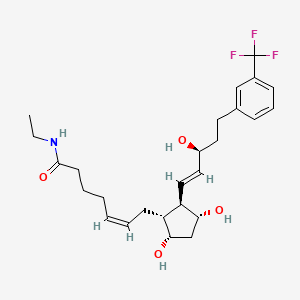

Mono-O-acetyl Fingolimod, also known as ponesimod, is a selective sphingosine 1-phosphate receptor 1 (S1P1) modulator used as an immunomodulatory drug . It is primarily used for the treatment of relapsing forms of multiple sclerosis (MS) in adult patients .

Synthesis Analysis

A practical synthesis of fingolimod starts from readily available and inexpensive starting material diethyl acetamidomalonate . A kilogram-scale synthesis of fingolimod was developed using a 30-L pilot setup .Molecular Structure Analysis

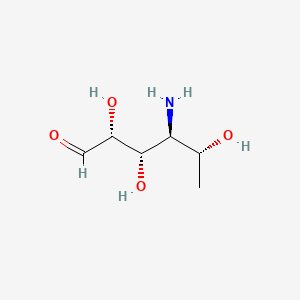

The structural components of fingolimod are different from conventional immunosuppressants, including an amino diol polar head group, a 1,4 di substituted phenyl ring, and a lipophilic alkyl tail .Chemical Reactions Analysis

Fingolimod induces modulation of S1P receptors on human oligodendrocyte progenitor cells (OPCs) and regulates differentiation of OPCs into oligodendrocytes .Physical And Chemical Properties Analysis

Mono-O-acetyl Fingolimod is a hazardous compound . The chemical formula of Mono-O-acetyl Fingolimod is C23H32FNO3, and its molecular weight is 399.5 g/mol .Applications De Recherche Scientifique

Traitement de la sclérose en plaques (SEP)

Le Mono-O-acétyl Fingolimod est un traitement modificateur de la maladie bien établi pour la sclérose en plaques rémittente-récurrente (SEP-RR). Son métabolite actif, le fingolimod-phosphate, agit sur les récepteurs de la sphingosine-1-phosphate (S1PR) pour réduire le nombre de cellules T en circulation et dans le système nerveux central (SNC). En supprimant l’inflammation, il aide à gérer les symptômes de la SEP .

Immunomodulation et séquestration des lymphocytes

En tant que modulateur des récepteurs S1P, le this compound induit une immunomodulation en séquestrant les lymphocytes. Il se lie à S1PR1, conduisant à l’inactivation de Gαi/o de diverses voies de signalisation. Notamment, il n’interagit pas de manière significative avec S1PR2 .

Recherche sur le cancer

Des preuves émergentes suggèrent que le this compound a des effets anticancéreux. Il affecte les voies moléculaires liées à l’initiation et à la progression du cancer. Des essais cliniques explorent son potentiel en tant que traitement d’appoint dans le traitement du cancer.

En résumé, le profil pharmacologique attrayant du this compound, sa sécurité et ses données expérimentales positives ont conduit à son exploration dans diverses conditions pathologiques. Les chercheurs continuent de découvrir son potentiel caché, ce qui en fait un composé prometteur pour les futures applications thérapeutiques . Si vous souhaitez des informations plus détaillées sur un domaine spécifique, n’hésitez pas à me le demander !

Mécanisme D'action

Target of Action

Mono-O-acetyl Fingolimod, also known as ponesimod, primarily targets the sphingosine 1-phosphate receptors (S1PRs) found on lymphocytes . These receptors play a crucial role in the immune system, particularly in the regulation of lymphocyte migration and function .

Mode of Action

Mono-O-acetyl Fingolimod acts as a modulator of S1PRs. It binds to these receptors, leading to their internalization and eventual degradation . This process inhibits the egress of lymphocytes from lymph nodes, thereby reducing their circulation in the bloodstream . This mechanism is believed to reduce the trafficking of pathogenic cells into the central nervous system (CNS), which is particularly beneficial in conditions like multiple sclerosis .

Biochemical Pathways

Mono-O-acetyl Fingolimod affects several biochemical pathways. It exerts inhibitory effects on sphingolipid pathway enzymes, histone deacetylases, transient receptor potential cation channel subfamily M member 7 (TRMP7), and cytosolic phospholipase A2α (cPLA2α). It also reduces lysophosphatidic acid (LPA) plasma levels and activates protein phosphatase 2A (PP2A) . These actions lead to a range of effects, including the induction of apoptosis, autophagy, cell cycle arrest, and epigenetic regulations .

Pharmacokinetics

Fingolimod, the parent compound, is known to be administered orally and has a half-life of approximately 32 hours . It is metabolized in the liver and excreted primarily in the feces

Result of Action

The action of Mono-O-acetyl Fingolimod results in a variety of molecular and cellular effects. It induces endothelial cell-cell adhesion, angiogenesis, vascular integrity, and cardiovascular function . Furthermore, it has been shown to have a profound effect on reducing T-cell numbers in circulation and the CNS, thereby suppressing inflammation .

Action Environment

It is known that factors such as sunlight exposure and access to vitamin d can influence the prevalence and incidence of multiple sclerosis , a condition for which Fingolimod is used as a treatment Therefore, it is plausible that similar environmental factors could influence the action, efficacy, and stability of Mono-O-acetyl Fingolimod

Safety and Hazards

Mono-O-acetyl Fingolimod is a hazardous compound . The most common side effects of Mono-O-acetyl Fingolimod include headache, diarrhea, nausea, back pain, and elevated liver enzymes . It is contraindicated in patients with severe active infections, certain heart conditions, and those taking certain medications .

Orientations Futures

Fingolimod is a well-tolerated, highly effective disease-modifying therapy successfully utilized in the management of multiple sclerosis . The active metabolite, fingolimod-phosphate, acts on sphingosine-1-phosphate receptors (S1PRs) to bring about an array of pharmacological effects . Based on the recent reports, fingolimod may soon find its way as an adjunct therapy in various disparate pathological conditions .

Analyse Biochimique

Biochemical Properties

Mono-O-acetyl Fingolimod interacts with various enzymes, proteins, and other biomolecules. It acts on sphingosine-1-phosphate receptors (S1PRs) to bring about an array of pharmacological effects . In addition to exerting inhibitory effects on sphingosine-1-phosphate pathway enzymes, Mono-O-acetyl Fingolimod also inhibits histone deacetylases, transient receptor potential cation channel subfamily M member 7 (TRMP7), cytosolic phospholipase A2α (cPLA2α), reduces lysophosphatidic acid (LPA) plasma levels, and activates protein phosphatase 2A (PP2A) .

Cellular Effects

Mono-O-acetyl Fingolimod has profound effects on various types of cells and cellular processes. It can profoundly reduce T-cell numbers in circulation and the CNS, thereby suppressing inflammation and MS . Furthermore, Mono-O-acetyl Fingolimod induces apoptosis, autophagy, cell cycle arrest, epigenetic regulations, macrophages M1/M2 shift and enhances BDNF expression .

Molecular Mechanism

The molecular target of Mono-O-acetyl Fingolimod is S1P1 . The active form of the drug, fingolimod-phosphate, is a sphingosine 1-phosphate receptor modulator that exerts its mechanism of action in MS by binding to various sphingosine 1-phosphate receptors .

Temporal Effects in Laboratory Settings

Mono-O-acetyl Fingolimod has shown beneficial effects in AD models, but the outcome depends on the neuroinflammatory state at the start of the treatment . In the hippocampus and cortex of type 2 diabetic mice, there was a substantial drop in pSTAT3, which was reversed by Mono-O-acetyl Fingolimod .

Dosage Effects in Animal Models

In an animal model of genetic absence epilepsy, Mono-O-acetyl Fingolimod (1 mg/kg) showed transient antiepileptic effects and longer-lasting anti-cognition decline . During the chronic epileptic phase of the mouse kainate model, 6 mg/kg of the drug also showed neuroprotective and anti-gliotic effects besides reducing seizure frequency .

Metabolic Pathways

Mono-O-acetyl Fingolimod is involved in the sphingosine-1-phosphate pathway . It exerts inhibitory effects on sphingolipid pathway enzymes .

Transport and Distribution

Mono-O-acetyl Fingolimod is administered orally as a tablet and has a half-life of approximately 32 hours. It is metabolized in the liver and excreted primarily in the feces .

Subcellular Localization

Mono-O-acetyl Fingolimod readily penetrates the CNS . With S1P being a pivotal molecule in intracellular signaling, the high-affinity binding of Mono-O-acetyl Fingolimod to the S1PR1 leads to Gαi/o inactivation of several signaling pathways, including the PI3K/Akt/mTOR, PI3K/Rac, STAT3, STAT1, PLC, and VEGF amongst others .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Mono-O-acetyl Fingolimod involves the acetylation of Fingolimod, which is a known drug used for treating multiple sclerosis. The acetylation reaction is carried out using acetic anhydride as the acetylating agent in the presence of a catalyst. The product is then purified using column chromatography to obtain the final compound.", "Starting Materials": [ "Fingolimod", "Acetic anhydride", "Catalyst" ], "Reaction": [ "Step 1: Fingolimod is dissolved in anhydrous solvent and cooled to 0°C.", "Step 2: Acetic anhydride is added dropwise to the reaction mixture while stirring.", "Step 3: The catalyst is added and the reaction mixture is stirred for several hours at room temperature.", "Step 4: The reaction mixture is quenched with water and extracted with organic solvents.", "Step 5: The organic layer is dried and concentrated under reduced pressure.", "Step 6: The crude product is purified using column chromatography to obtain Mono-O-acetyl Fingolimod as a white solid." ] } | |

Numéro CAS |

1807973-92-7 |

Formule moléculaire |

C21H35NO3 |

Poids moléculaire |

349.5 g/mol |

Nom IUPAC |

[2-amino-2-(hydroxymethyl)-4-(4-octylphenyl)butyl] acetate |

InChI |

InChI=1S/C21H35NO3/c1-3-4-5-6-7-8-9-19-10-12-20(13-11-19)14-15-21(22,16-23)17-25-18(2)24/h10-13,23H,3-9,14-17,22H2,1-2H3 |

Clé InChI |

AAKYGVHJYMMHLU-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC1=CC=C(C=C1)CCC(CO)(COC(=O)C)N |

SMILES canonique |

CCCCCCCCC1=CC=C(C=C1)CCC(CO)(COC(=O)C)N |

Synonymes |

2-Amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol 1-Acetate |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Isoindole-1,3(2H)-dione, 2-[(2S)-2-hydroxy-3-[[4-(3-oxo-4-morpholinyl)phenyl]amino]propyl]-](/img/structure/B579933.png)

![[(3aS,4R,6R,7R,7aR)-7-hydroxy-2,2-dimethyl-6-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methyl benzoate](/img/structure/B579937.png)

![2-(((3aR,4S,6R,6aS)-6-(7-(((1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B579952.png)